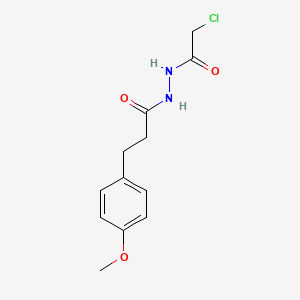

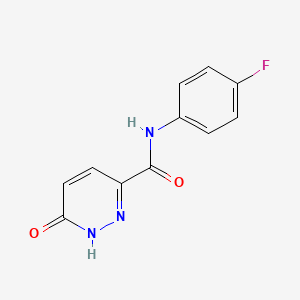

N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Overview

Description

N-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as 4-FPH, is an analog of the widely studied compound phenylpiperazine (PPZ). It is used as a research chemical in laboratory experiments and has been studied for its potential therapeutic applications. 4-FPH is a small molecule that is structurally related to PPZ and is a potent serotonin 5-HT1A receptor agonist. It has been studied for its potential to treat a range of conditions, including anxiety, depression, and schizophrenia.

Scientific Research Applications

N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied extensively in laboratory experiments for its potential therapeutic applications. It has been found to be a potent serotonin 5-HT1A receptor agonist, and has been studied for its potential to treat a range of conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential to act as an antidepressant and anxiolytic drug.

Mechanism of Action

Target of Action

The primary targets of N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide are yet to be definitively identified. It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it interacts with its targets through a variety of mechanisms, potentially including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

In silico tests of similar compounds have predicted good pharmacokinetics properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Similar compounds have been found to have cytotoxic activity greater than comparative ligands . This suggests that the compound may have significant effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in laboratory experiments include its simple synthesis, its potency as a serotonin 5-HT1A receptor agonist, and its potential to act as an antidepressant and anxiolytic drug. The main limitation of using this compound in laboratory experiments is its lack of long-term safety data in humans, as it is still an experimental compound.

Future Directions

The future directions for N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide research include further studies on its potential therapeutic applications, such as its potential to treat anxiety, depression, and schizophrenia. Additionally, further studies could be conducted to investigate its potential to reduce drug-seeking behavior in animal models of addiction, as well as its potential to act as an anti-inflammatory and antioxidant agent. Further studies could also be conducted to investigate its potential to act as a neuroprotective agent, and its potential to modulate the immune system. Additionally, further studies could be conducted to investigate its potential to act as an appetite suppressant and to reduce body weight. Finally, further studies could be conducted to investigate its potential interactions with other drugs and to investigate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is relatively simple and can be achieved by the reaction of 4-fluorobenzaldehyde and N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in the presence of a base such as sodium methoxide. The reaction is carried out at a temperature of 70°C and is complete within 1 hour. The product is then purified by column chromatography and recrystallized from methanol to obtain the desired product.

properties

IUPAC Name |

N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-7-1-3-8(4-2-7)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMNZCXQZOGVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331745 | |

| Record name | N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

371925-29-0 | |

| Record name | N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-({[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate](/img/structure/B6431358.png)

![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)

![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)

![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)

![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)

![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)

![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)